molecular formula C21H43BO6 B12652589 3-(Boronooxy)-2-hydroxypropyl stearate CAS No. 94278-23-6

3-(Boronooxy)-2-hydroxypropyl stearate

Cat. No.: B12652589
CAS No.: 94278-23-6
M. Wt: 402.4 g/mol
InChI Key: QCJDCAOQAWDHMG-UHFFFAOYSA-N
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Description

3-(Boronooxy)-2-hydroxypropyl stearate is an organic compound that features a boronic ester group, a hydroxyl group, and a stearate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boronooxy)-2-hydroxypropyl stearate typically involves the esterification of stearic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The boronic ester group is introduced through the reaction of boronic acid with the hydroxyl group of the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Boronooxy)-2-hydroxypropyl stearate can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The ester groups can be reduced to their corresponding alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols.

    Substitution: Substituted esters or ethers.

Mechanism of Action

The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl stearate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Boronooxy)-2-hydroxypropyl stearate is unique due to its combination of boronic ester and stearate ester groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in both organic synthesis and biochemical research.

Properties

CAS No.

94278-23-6

Molecular Formula

C21H43BO6

Molecular Weight

402.4 g/mol

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropoxy)boronic acid

InChI

InChI=1S/C21H43BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)27-18-20(23)19-28-22(25)26/h20,23,25-26H,2-19H2,1H3

InChI Key

QCJDCAOQAWDHMG-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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